molecular formula C17H17ClN6O3 B12173741 N~3~-(2-chloro-7H-purin-6-yl)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-beta-alaninamide

N~3~-(2-chloro-7H-purin-6-yl)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-beta-alaninamide

Cat. No.: B12173741
M. Wt: 388.8 g/mol
InChI Key: DBHJUYQRBJHUQK-UHFFFAOYSA-N
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Description

N~3~-(2-chloro-7H-purin-6-yl)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-beta-alaninamide is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine ring substituted with a chlorine atom and a benzodioxepin moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(2-chloro-7H-purin-6-yl)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-beta-alaninamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Purine Derivative:

    Synthesis of the Benzodioxepin Moiety: The benzodioxepin ring can be synthesized through cyclization reactions involving appropriate dihydroxybenzene derivatives and epoxide intermediates.

    Coupling Reaction: The final step involves coupling the chlorinated purine derivative with the benzodioxepin moiety using amide bond formation techniques. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as chromatography and crystallization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N~3~-(2-chloro-7H-purin-6-yl)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-beta-alaninamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce specific functional groups within the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

N~3~-(2-chloro-7H-purin-6-yl)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-beta-alaninamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer, anti-viral, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N3-(2-chloro-7H-purin-6-yl)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-beta-alaninamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic activity.

Comparison with Similar Compounds

Similar Compounds

  • N~3~-(2-chloro-7H-purin-6-yl)-N-(2,3-dihydro-1H-inden-2-yl)-beta-alaninamide
  • N~3~-(2-chloro-7H-purin-6-yl)-N-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)-beta-alaninamide

Uniqueness

N~3~-(2-chloro-7H-purin-6-yl)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-beta-alaninamide is unique due to its specific structural features, such as the combination of a chlorinated purine ring and a benzodioxepin moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H17ClN6O3

Molecular Weight

388.8 g/mol

IUPAC Name

3-[(2-chloro-7H-purin-6-yl)amino]-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanamide

InChI

InChI=1S/C17H17ClN6O3/c18-17-23-15(14-16(24-17)21-9-20-14)19-5-4-13(25)22-10-2-3-11-12(8-10)27-7-1-6-26-11/h2-3,8-9H,1,4-7H2,(H,22,25)(H2,19,20,21,23,24)

InChI Key

DBHJUYQRBJHUQK-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2)NC(=O)CCNC3=NC(=NC4=C3NC=N4)Cl)OC1

Origin of Product

United States

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